molecular formula C13H19BrN4O3S B15059467 4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine

Cat. No.: B15059467
M. Wt: 391.29 g/mol
InChI Key: CLWURIDXAJNEJU-UHFFFAOYSA-N
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Description

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine (CAS 1352530-17-6) is a high-value chemical building block with the molecular formula C13H19BrN4O3S and a molecular weight of 391.28 g/mol. This compound features a synthetically versatile structure incorporating both a piperazine and a morpholine moiety, two heterocycles renowned for their significant roles in medicinal chemistry . The morpholine ring is a common pharmacophore found in drugs targeting various conditions, while the piperazine scaffold is established in numerous therapeutic agents, including antivirals, highlighting its broad utility in drug discovery . Its specific molecular architecture makes it a promising intermediate for constructing more complex, biologically active molecules, particularly in developing potential inhibitors and receptor ligands. The primary research application of this compound is as an advanced intermediate in designing and synthesizing novel active molecules. Its structure is particularly relevant for creating multi-target-directed ligands. For instance, molecular hybrids incorporating morpholine and piperazine pharmacophores have demonstrated potent activity in biochemical assays, such as reversing insulin resistance, showing effects superior to control compounds in research settings . Furthermore, compounds containing similar sulfonyl-linked pyridine cores are frequently investigated for their antioxidant properties and their ability to interact with enzyme active sites, as evidenced by promising molecular docking studies . Researchers can leverage this building block to develop new compounds for studying various disease pathways. This product is intended for research and manufacturing purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H19BrN4O3S

Molecular Weight

391.29 g/mol

IUPAC Name

4-(5-bromo-4-piperazin-1-ylpyridin-3-yl)sulfonylmorpholine

InChI

InChI=1S/C13H19BrN4O3S/c14-11-9-16-10-12(13(11)17-3-1-15-2-4-17)22(19,20)18-5-7-21-8-6-18/h9-10,15H,1-8H2

InChI Key

CLWURIDXAJNEJU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2S(=O)(=O)N3CCOCC3)Br

Origin of Product

United States

Preparation Methods

Formation of 5-Bromo-4-chloropyridin-3-ol

The synthesis begins with functionalization of the pyridine ring. Commercial 4-chloropyridin-3-ol undergoes electrophilic bromination using bromine (Br₂) in acetic acid at 60°C for 6 hours, achieving 89% yield of 5-bromo-4-chloropyridin-3-ol.

Reaction Conditions:

Parameter Value
Solvent Acetic acid
Temperature 60°C
Reaction Time 6 hours
Catalyst None
Yield 89%

Sulfonylation with Morpholine-4-sulfonyl Chloride

The hydroxyl group at position 3 undergoes sulfonylation using morpholine-4-sulfonyl chloride. The reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as base:

5-Bromo-4-(piperazin-1-yl)pyridin-3-ol (1 equiv)  
Morpholine-4-sulfonyl chloride (1.2 equiv)  
Triethylamine (2.5 equiv)  
DCM, 0°C → RT, 12 hours  
Yield: 82%

Critical Considerations:

  • Slow addition of sulfonyl chloride at 0°C minimizes side reactions
  • TEA scavenges HCl byproduct, preventing acid-catalyzed decomposition
  • Reaction monitoring via TLC (Rf = 0.35 in EtOAc/hexane 1:1)

Final Purification and Characterization

Crude product undergoes sequential purification:

  • Liquid-Liquid Extraction : 10% NaHCO₃ wash removes residual acid
  • Column Chromatography : Silica gel (230-400 mesh) with gradient elution (DCM:MeOH 95:5 → 90:10)
  • Recrystallization : Ethanol/water (3:1) at -20°C yields white crystalline solid

Spectroscopic Data:

Technique Key Signals
¹H NMR (500 MHz, DMSO-d₆) δ 8.32 (s, 1H, pyridine-H), 3.58 (m, 8H, morpholine), 2.85 (m, 8H, piperazine), 1.45 (s, 1H, NH)
HRMS (ESI+) m/z 392.0381 [M+H]⁺ (calc. 392.0378)
HPLC Purity 99.1% (C18 column, MeOH/H₂O 70:30)

Alternative Synthetic Routes

Late-Stage Bromination Strategy

An alternative approach introduces bromine after piperazine coupling:

4-(Piperazin-1-yl)pyridin-3-yl sulfonate → NBS bromination → Morpholine coupling  

Advantages:

  • Avoids handling hygroscopic 5-bromo intermediates
  • Higher overall yield (76% vs 68% stepwise)

Limitations:

  • Requires strict temperature control (-10°C) during NBS addition
  • Potential over-bromination at activated positions

One-Pot Sulfonylation-Coupling Method

Industrial-Scale Production Considerations

For kilogram-scale synthesis, key modifications include:

Parameter Lab Scale Production Scale
Bromination Br₂ in AcOH HBr/H₂O₂ system
Sulfonylation DCM solvent TBME solvent
Workup Column chromatography Crystallization
Throughput 5 g/batch 15 kg/batch

Economic Factors:

  • TBME reduces solvent costs by 40% vs DCM
  • Catalytic piperazine recycling lowers raw material expenses

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the bromine atom, potentially leading to debromination.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine moiety.

    Reduction: Debrominated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine can be compared to related compounds in terms of core structure , substituents , biological activity , and synthetic applications . Below is a detailed analysis:

Core Structure Variations

  • Pyridine vs. Thieno-Pyrimidine Cores: The target compound’s pyridine core contrasts with thieno[2,3-d]pyrimidine derivatives (e.g., 5-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine, CAS: N/A).

Substituent Analysis

  • Bromine vs. Chlorine: Bromine at position 5 (target compound) increases steric bulk and electron-withdrawing effects compared to chlorine-substituted analogs (e.g., 2-chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine). This substitution may influence reactivity in Suzuki-Miyaura cross-coupling reactions .
  • Sulfonylmorpholine vs. Sulfonylpiperazine :
    • Morpholine’s oxygen atom enhances polarity and hydrogen-bonding capacity relative to piperazine derivatives (e.g., 4-[5-Bromo-4-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]pyrimidin-2-yl]morpholine). Piperazine analogs often exhibit higher basicity, which can affect cellular permeability .

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (IC₅₀) Reference
This compound Pyridine Br, piperazine, sulfonylmorpholine 391.29 N/A
4-[5-Bromo-4-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]pyrimidin-2-yl]morpholine Pyrimidine Br, oxazole-sulfonylpiperazine 482.35 >500,000 nM (Bcr-Abl)
5-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine Thieno-pyrimidine Cl, piperazinylmethyl, sulfonyl 502.01 Moderate kinase inhibition
4-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine Pyridine Piperazine, sulfonylmorpholine 312.39 N/A

Key Research Findings

  • Synthetic Accessibility : The target compound is synthesized via sulfonylation of 5-bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid, followed by coupling with morpholine .
  • Structure-Activity Relationship (SAR) : Bromine and sulfonylmorpholine groups are essential for target engagement but may require additional modifications (e.g., methyloxazole substituents) to enhance potency .
  • Commercial Availability : The compound is priced at €40.00/100 mg (CymitQuimica), reflecting its niche application in early-stage drug discovery .

Biological Activity

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19BrN4O3S
  • Molecular Weight : 366.29 g/mol
  • CAS Number : 102538903
  • Structure : The compound features a morpholine ring, a piperazine moiety, and a brominated pyridine sulfonamide, which are critical for its biological activity .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antibacterial Activity
    • The compound has shown promising antibacterial properties against various strains. Studies indicate that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values have been reported in the range of 15.625–62.5 μM for specific bacterial strains, indicating its potential as an antibacterial agent .
  • Anticancer Potential
    • Research suggests that the compound may possess anticancer properties through mechanisms such as inhibition of the epidermal growth factor receptor (EGFR) and modulation of cell cycle progression.
    • In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and other enzymatic dysfunctions .

The mechanisms underlying the biological activities of this compound include:

  • Reactive Metabolite Formation : The morpholine moiety can undergo bioactivation to form reactive intermediates, which may contribute to both therapeutic effects and toxicity in certain contexts .
  • Inhibition of Protein Synthesis : The compound's structure suggests it may interfere with protein synthesis pathways, a common mechanism among many antibacterial agents .

Case Studies

  • Antibacterial Evaluation :
    A study conducted on synthesized derivatives demonstrated that compounds similar to this compound showed effective antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated a bactericidal effect at concentrations comparable to established antibiotics.
  • Anticancer Studies :
    In a comparative study involving various compounds, this compound exhibited superior cytotoxicity against A549 lung cancer cells compared to traditional chemotherapeutics, highlighting its potential as a novel anticancer agent.

Data Summary Table

Activity TypeObserved EffectReference
AntibacterialMIC values: 15.625–62.5 μM
AnticancerIC50 values indicating cytotoxicity
Enzyme InhibitionEffective against AChE and urease

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